molecular formula C17H11ClFN5S B2380931 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine CAS No. 863460-36-0

7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine

Cat. No. B2380931
CAS RN: 863460-36-0
M. Wt: 371.82
InChI Key: DSDJXKCQPRBUDI-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of triazolopyrimidine compounds, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Molecular Structure and Supramolecular Architecture

The molecular structure and supramolecular architecture of triazolopyrimidines have been extensively studied due to their potential biological activity. For instance, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a related compound, demonstrates diverse supramolecular arrangements in crystal environments. These arrangements are facilitated by hydrogen bonding and π-π stacking interactions, suggesting the structural versatility of triazolopyrimidines for developing coordination compounds with potential biological applications (Canfora et al., 2010).

Synthetic Pathways and Derivatives

Synthetic pathways for triazolopyrimidines enable the development of novel compounds with potential antimicrobial activity. A study detailed the synthesis of pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, highlighting the versatility of triazolopyrimidine derivatives in medicinal chemistry (El-Agrody et al., 2001).

Anticonvulsant Potential

A microwave-assisted multicomponent synthesis approach for triazolopyrimidine derivatives has been developed, showcasing a compound with promising anticonvulsant properties. This demonstrates the therapeutic potential of triazolopyrimidine derivatives in neurological disorders (Divate & Dhongade-Desai, 2014).

Anticancer and Antitubular Agents

Triazolopyrimidines have been synthesized and evaluated for their unique mechanism of tubulin inhibition, providing a new class of anticancer agents. This mechanism is distinct from that of paclitaxel, offering a novel approach to overcome resistance in cancer treatment (Zhang et al., 2007).

Serotonin Receptor Antagonism

The synthesis and evaluation of triazolopyrimidines as serotonin 5-HT6 receptor antagonists have identified compounds with significant affinity and functional inhibition. This highlights the potential of triazolopyrimidines in developing treatments for disorders associated with the serotonin system (Ivachtchenko et al., 2010).

properties

IUPAC Name

7-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDJXKCQPRBUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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